molecular formula C20H24O3 B12780698 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- CAS No. 86560-13-6

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)-

Cat. No.: B12780698
CAS No.: 86560-13-6
M. Wt: 312.4 g/mol
InChI Key: ILOZMPPYGLSFMQ-UHFFFAOYSA-N
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Description

1-Oxaspiro(45)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C18H22O3, and it has a molar mass of 286.37 g/mol .

Preparation Methods

The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves several steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the Benzoyl Group: The next step involves the introduction of the 2,4,5-trimethylbenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 2,4,5-trimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Modifications: The final step may involve additional modifications to introduce the methyl group at the 3-position. This can be achieved through selective methylation using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis .

Chemical Reactions Analysis

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

86560-13-6

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-4-(2,4,5-trimethylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C20H24O3/c1-12-10-14(3)16(11-13(12)2)18(21)17-15(4)19(22)23-20(17)8-6-5-7-9-20/h10-11H,5-9H2,1-4H3

InChI Key

ILOZMPPYGLSFMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C2=C(C(=O)OC23CCCCC3)C)C

Origin of Product

United States

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